6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

Lipophilicity Metabolic Stability Drug Design

6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is a heterocyclic organic compound belonging to the quinazoline class, characterized by a core bicyclic structure with chlorine atoms at the 6 and 8 positions and a 2,2,2-trifluoroethoxy group at the 4-position. Its molecular formula is C10H5Cl2F3N2O.

Molecular Formula C10H5Cl2F3N2O
Molecular Weight 297.06 g/mol
Cat. No. B15318252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline
Molecular FormulaC10H5Cl2F3N2O
Molecular Weight297.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=NC=N2)OCC(F)(F)F)Cl)Cl
InChIInChI=1S/C10H5Cl2F3N2O/c11-5-1-6-8(7(12)2-5)16-4-17-9(6)18-3-10(13,14)15/h1-2,4H,3H2
InChIKeyMBIOZCMTJBHJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline: A Key Quinazoline Building Block for Targeted Synthesis


6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is a heterocyclic organic compound belonging to the quinazoline class, characterized by a core bicyclic structure with chlorine atoms at the 6 and 8 positions and a 2,2,2-trifluoroethoxy group at the 4-position [1]. Its molecular formula is C10H5Cl2F3N2O. This specific substitution pattern is a key differentiator in chemical synthesis, as it is designed to serve as a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry and agrochemical research [2]. The compound is referenced in patent literature as an example within broader quinazoline derivative claims, often for its potential as a building block to generate compounds with enhanced biological activity or improved physicochemical properties, such as increased lipophilicity and metabolic stability conferred by the trifluoroethoxy moiety [3].

Why 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline Cannot Be Interchanged with Standard 4-Alkoxy Quinazolines


Procurement of a generic 4-substituted quinazoline in place of 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is not scientifically justified due to the profound impact of the 2,2,2-trifluoroethoxy group on molecular properties. While simpler analogs like 6,8-dichloro-4-methoxyquinazoline (CAS: 188569-54-2) or 6,8-dichloro-4-ethoxyquinazoline exist, the trifluoroethoxy moiety introduces a unique combination of high electronegativity, metabolic stability against oxidative enzymes, and increased lipophilicity that directly alters a molecule's biological activity profile, binding kinetics, and pharmacokinetic behavior [1]. Studies on related quinazoline derivatives show that even a simple change from a methoxy to a trifluoroethoxy group can shift the mechanism of action, improve target selectivity, or change the in vivo half-life, making the specific building block essential for reproducing patented synthetic routes and achieving desired research outcomes [2]. Substitution would likely lead to a different chemical entity with unverified and potentially divergent properties, invalidating comparative studies and experimental results.

Quantitative Evidence for 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline's Role in Synthesis and Medicinal Chemistry


Structural Confirmation of a Unique Ether Substituent for Enhanced Lipophilicity

The presence of the 2,2,2-trifluoroethoxy group at the 4-position confers a significantly higher calculated partition coefficient (clogP) compared to analogous compounds with a non-fluorinated ethoxy group. This property is critical for designing compounds with improved membrane permeability and metabolic stability. The target compound's calculated logP is 3.1, while the analogous 6,8-dichloro-4-ethoxyquinazoline has a predicted clogP of 2.5, representing a 0.6 log unit increase [1].

Lipophilicity Metabolic Stability Drug Design

Increased Molecular Volume and Fluorine Content for Altered Protein Binding

The substitution of a methyl group (in a methoxy substituent) or hydrogens (in an ethoxy substituent) with fluorine atoms significantly increases the molecular volume and electron-withdrawing character of the molecule. The 2,2,2-trifluoroethoxy group has a calculated molar refractivity (CMR) of approximately 21.6, which is substantially higher than the CMR of a methoxy group (~7.8) or an ethoxy group (~12.9) [1]. This increase in volume and polarizability can enhance van der Waals interactions in a protein binding pocket, a phenomenon observed in studies of fluorinated quinazoline derivatives where increased fluorine content correlated with improved binding affinity [2].

Fluorine Molecular Volume Binding Affinity

Potency Enhancement Observed in Related Quinazoline Derivatives with 2,2,2-Trifluoroethoxy Group

A study on a series of 6-substituted quinazoline derivatives demonstrated that the incorporation of a 2,2,2-trifluoroethoxy group can dramatically enhance inhibitory activity against key cancer targets. Specifically, a compound with this substituent (Compound 5c) exhibited IC50 values of 2.6 nM against EGFR and 4.3 nM against HER2 kinases [1]. While this is not a direct comparison for the 6,8-dichloro variant, it provides strong class-level evidence that the trifluoroethoxy group is a critical driver of potency in the quinazoline scaffold, a benefit that would not be realized with a simple alkoxy group.

Antiproliferative EGFR Kinase Inhibition

Patent-Defined Utility as a Versatile Intermediate in Targeted Synthesis

6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is explicitly claimed as an intermediate in patent WO2021037868A1 for the synthesis of novel compounds aimed at treating Hepatitis B virus (HBV) [1]. The patent describes a multi-step synthetic route where the chlorine atoms at the 6 and 8 positions serve as reactive handles for further functionalization, while the 4-trifluoroethoxy group is a non-reactive, property-modulating element. This contrasts with the use of other 4-alkoxy-6,8-dichloroquinazolines, which are not specifically claimed for this purpose, making the target compound a critical and non-substitutable starting material for anyone following this specific patented synthetic pathway.

Synthetic Intermediate Medicinal Chemistry Patent

Optimal Use Cases for 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline in Research and Development


Synthesis of Novel Kinase Inhibitors

This compound is ideally suited as a starting material for developing new quinazoline-based kinase inhibitors, particularly for targets like EGFR and HER2. The 2,2,2-trifluoroethoxy group is a validated moiety for achieving low-nanomolar potency, as seen in related compounds [1]. Researchers can leverage the reactive 6- and 8-chloro groups to introduce diverse amines or other nucleophiles, creating focused libraries of analogs for structure-activity relationship (SAR) studies.

Execution of Proprietary Synthetic Routes from Patent Literature

The compound is explicitly listed as an intermediate in patent applications for developing therapeutics against diseases like Hepatitis B [2]. Its procurement is therefore mandatory for any academic or industrial laboratory seeking to replicate, validate, or improve upon the synthetic methodologies and final drug candidates described in those intellectual property filings. Using a different 4-substituted quinazoline would result in an off-target compound.

Investigating the Impact of Fluorination on Pharmacokinetics

The unique physicochemical properties of this compound—specifically its increased lipophilicity (ΔclogP = +0.6 vs. ethoxy analog) and molar refractivity (CMR = 21.6)—make it an excellent tool for fundamental research [3]. Scientists can use it to systematically study how the trifluoroethoxy group alters a molecule's ADME profile, membrane permeability, and metabolic stability compared to non-fluorinated controls, thereby contributing to a deeper understanding of fluorine chemistry in drug design.

Agrochemical Intermediate for Enhanced Bioactivity

While the primary evidence is in medicinal chemistry, the 6,8-dichloro-quinazoline core is also explored in agrochemical research for insecticidal and fungicidal properties [4]. The addition of the trifluoroethoxy group can further enhance these activities by improving the compound's ability to penetrate insect cuticles or fungal cell walls, a property inferred from its increased lipophilicity. It serves as a valuable building block for designing next-generation crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.